4-{5-[(2,4-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid
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Overview
Description
4-{5-[(2,4-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 2,4-dimethoxyphenyl group adds to its unique chemical properties, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2,4-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The resulting intermediate undergoes further reactions to form the final compound. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(2,4-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
4-{5-[(2,4-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-{5-[(2,4-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid
- Thiazole Derivatives
Uniqueness
4-{5-[(2,4-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid is unique due to its specific structural features, including the 2,4-dimethoxyphenyl group and the thiazolidine ring. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H17NO6S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C16H17NO6S/c1-22-11-6-5-10(12(9-11)23-2)8-13-15(20)17(16(21)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-8- |
InChI Key |
APGJXZCFDNEIMG-JYRVWZFOSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O)OC |
Origin of Product |
United States |
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